bis-(2-Ethoxyethyl) sulfide bis-(2-Ethoxyethyl) sulfide
Brand Name: Vulcanchem
CAS No.: 41719-25-9
VCID: VC19652082
InChI: InChI=1S/C8H18O2S/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3
SMILES:
Molecular Formula: C8H18O2S
Molecular Weight: 178.29 g/mol

bis-(2-Ethoxyethyl) sulfide

CAS No.: 41719-25-9

Cat. No.: VC19652082

Molecular Formula: C8H18O2S

Molecular Weight: 178.29 g/mol

* For research use only. Not for human or veterinary use.

bis-(2-Ethoxyethyl) sulfide - 41719-25-9

Specification

CAS No. 41719-25-9
Molecular Formula C8H18O2S
Molecular Weight 178.29 g/mol
IUPAC Name 1-ethoxy-2-(2-ethoxyethylsulfanyl)ethane
Standard InChI InChI=1S/C8H18O2S/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3
Standard InChI Key RWZKNFZVXNAVSZ-UHFFFAOYSA-N
Canonical SMILES CCOCCSCCOCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Bis-(2-Ethoxyethyl) sulfide features a central sulfur atom bonded to two 2-ethoxyethyl groups (–OCH₂CH₂SCH₂CH₂O–). The IUPAC name, 1-ethoxy-2-(2-ethoxyethylsulfanyl)ethane, reflects this connectivity. The compound’s backbone combines ether and thioether functionalities, enabling both polar and nucleophilic interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₈H₁₈O₂S
Molecular Weight178.29 g/mol
Canonical SMILESCCOCCSCCOCC
InChI KeyRWZKNFZVXNAVSZ-UHFFFAOYSA-N

The presence of ethoxy groups enhances solubility in organic solvents, while the sulfur atom contributes to redox activity and coordination potential.

Synthesis and Production Methods

Nucleophilic Substitution Routes

The synthesis of bis-(2-Ethoxyethyl) sulfide typically involves reacting ethylene glycol derivatives with sulfur-containing reagents. A common approach employs 2-ethoxyethyl chloride and sodium sulfide (Na₂S) under controlled conditions:

2ClCH2CH2OCH2CH3+Na2S(CH2CH2OCH2CH3)2S+2NaCl2 \, \text{ClCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{Na}_2\text{S} \rightarrow (\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3)_2\text{S} + 2 \, \text{NaCl}

This reaction proceeds via Sₙ2 mechanisms, where the sulfide ion displaces chloride. Yields are optimized by using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Alternative Pathways

Comparative analysis with analogous compounds suggests additional methods:

  • Thiol-Ene Reaction: Coupling 2-ethoxyethyl thiols with ethylene derivatives under UV initiation.

  • Acid-Catalyzed Condensation: Reacting ethoxyethanol with hydrogen sulfide (H₂S) in the presence of HCl, though this risks forming polysulfides .

Current literature lacks detailed protocols, highlighting opportunities for methodological innovation.

Physicochemical Properties

Physical State and Solubility

Bis-(2-Ethoxyethyl) sulfide is a liquid at room temperature, with predicted properties derived from structural analogs:

PropertyEstimated Value
Boiling Point240–260°C (extrapolated)
Density~1.02 g/cm³
Refractive Index~1.46

The compound is miscible with common organic solvents (e.g., ethanol, toluene) but hydrolyzes slowly in aqueous media due to the thioether linkage .

Chemical Reactivity

The sulfur center enables diverse transformations:

  • Oxidation: Forms sulfoxides or sulfones with H₂O₂ or ozone.

  • Alkylation: Reacts with alkyl halides to generate sulfonium salts.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Pt), facilitating catalytic cycles.

Applications in Research and Industry

Synthetic Intermediate

Bis-(2-Ethoxyethyl) sulfide serves as a precursor in:

  • Heterocyclic Synthesis: Building block for thiazoles and thiophenes.

  • Polymer Chemistry: Crosslinking agent in sulfide-containing polymers, enhancing thermal stability.

Material Science

Exploratory studies suggest roles in:

  • Liquid Crystals: Modifying mesophase behavior via sulfur-induced polarity.

  • Battery Electrolytes: Improving ionic conductivity in lithium-sulfur systems.

Comparative Analysis with Related Compounds

Bis(2-Chloroethyl)Sulfide

Unlike bis-(2-Ethoxyethyl) sulfide, this compound (mustard gas) exhibits extreme toxicity due to:

  • Electrophilic Chlorine Atoms: Facilitating DNA alkylation.

  • Rapid Hydrolysis: Generating HCl and cytotoxic intermediates .

Bis(2-Ethoxyethyl)Ether

Replacing sulfur with oxygen reduces nucleophilicity and alters applications:

  • Lower Reactivity: Ethers are less prone to oxidation.

  • Solvent Use: Preferred in pharma for dissolving polar APIs.

Future Research Directions

Key gaps include:

  • Thermodynamic Data: Experimental determination of ΔHf, Cp, and phase diagrams.

  • Catalytic Applications: Exploring use in asymmetric synthesis or energy storage.

  • Toxicological Studies: Establishing LD₅₀ and environmental impact assessments.

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